

Pharmacological Profile of ZK-90055 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: ZK-90055 hydrochloride

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Dated: December 8, 2025

Abstract

ZK-90055 hydrochloride is a selective β2 adrenergic receptor agonist that was under preclinical development. It was designed as a "soft drug" for topical administration, primarily via inhalation, for the treatment of respiratory diseases. The core concept behind ZK-90055's design is to exert its therapeutic effect locally in the lungs while minimizing systemic side effects through rapid metabolic inactivation upon entering systemic circulation. This is achieved through a hydrolyzable ester bond within its indole structure. Despite its innovative design, the development of **ZK-90055** hydrochloride was discontinued before the commencement of clinical trials. This document provides a comprehensive overview of its known pharmacological properties based on available information.

Mechanism of Action

ZK-90055 hydrochloride is an agonist for the β 2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] The binding of ZK-90055 to the β 2 adrenergic receptor is expected to initiate a cascade of intracellular events typical for this receptor class.

Signaling Pathway

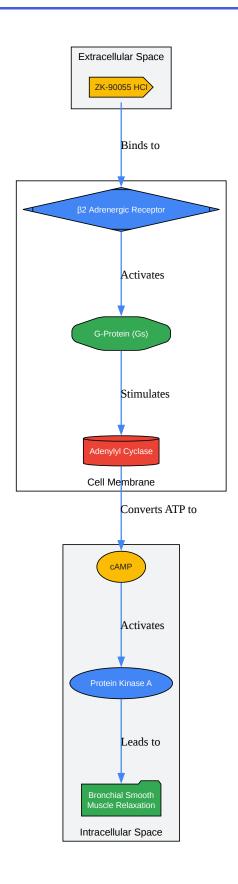


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Activation of the β2 adrenergic receptor by an agonist like ZK-90055 leads to the stimulation of adenylyl cyclase through the Gs alpha subunit of the associated G-protein. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation, particularly in the bronchial passages.





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Caption: β2 Adrenergic Receptor Signaling Pathway.



Pharmacological Properties Receptor Binding and Functional Activity

While specific quantitative data such as binding affinity (Ki) or functional potency (EC50) for **ZK-90055 hydrochloride** are not available in the public domain, its classification as a β 2 adrenergic receptor agonist indicates that it would exhibit selective binding to this receptor subtype over other adrenergic receptors (e.g., β 1, α 1, α 2).

Table 1: Representative Pharmacological Data (Illustrative Example)

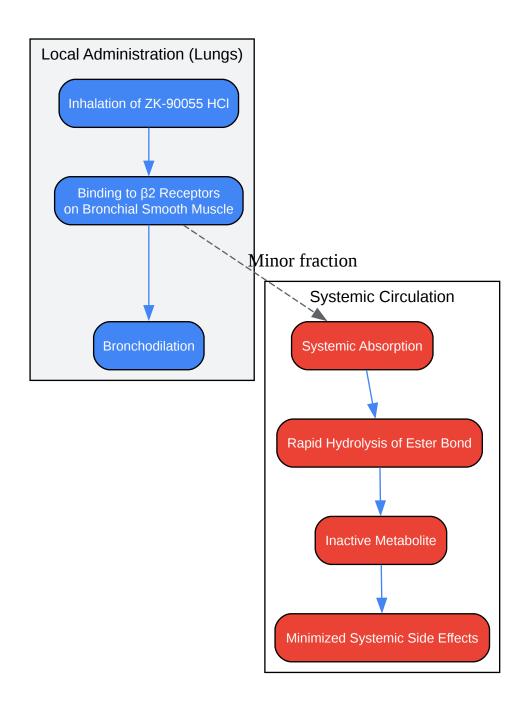
Parameter	Receptor Subtype	Value	Assay Type
Binding Affinity (Ki)	Human β2 Adrenergic Receptor	[Data Not Available]	Radioligand Binding Assay
Human β1 Adrenergic Receptor	[Data Not Available]	Radioligand Binding Assay	
Functional Potency (EC50)	Human β2 Adrenergic Receptor	[Data Not Available]	cAMP Accumulation Assay

Disclaimer: The table above is for illustrative purposes only to demonstrate the expected data presentation. Actual quantitative data for **ZK-90055 hydrochloride** is not publicly available.

"Soft Drug" Characteristics

ZK-90055 was engineered as a "soft drug," a therapeutic agent that is active at the site of application but is rapidly metabolized to an inactive form upon entering systemic circulation.[1] This design philosophy is particularly advantageous for inhaled therapies, as it aims to maximize local efficacy in the lungs while minimizing systemic adverse effects commonly associated with β2 agonists, such as tachycardia, tremors, and metabolic disturbances. The presence of a hydrolyzable ester bond in the indole structure of ZK-90055 is the key chemical feature designed to facilitate this rapid systemic inactivation.[1]





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Caption: Conceptual Workflow of ZK-90055 as a Soft Drug.

Experimental Protocols (Representative Examples)

Detailed experimental protocols for the pharmacological characterization of **ZK-90055 hydrochloride** have not been published. The following are representative methodologies that would typically be employed to evaluate a compound of this class.



Radioligand Binding Assay (Hypothetical Protocol)

- Objective: To determine the binding affinity (Ki) of ZK-90055 hydrochloride for β1 and β2 adrenergic receptors.
- Cell Lines: CHO or HEK293 cells stably expressing human β1 or β2 adrenergic receptors.
- Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).
- Procedure:
 - Cell membranes are prepared from the respective cell lines.
 - A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of ZK-90055 hydrochloride.
 - Non-specific binding is determined in the presence of a high concentration of a nonlabeled antagonist (e.g., propranolol).
 - Following incubation, bound and free radioligand are separated by rapid filtration.
 - The amount of bound radioactivity is quantified by liquid scintillation counting.
 - IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Hypothetical Protocol)

- Objective: To determine the functional potency (EC50) and efficacy of ZK-90055
 hydrochloride at the β2 adrenergic receptor.
- Cell Line: CHO or HEK293 cells stably expressing the human β2 adrenergic receptor.
- Procedure:
 - Cells are plated in multi-well plates and grown to confluency.
 - Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.



- Cells are then stimulated with varying concentrations of ZK-90055 hydrochloride for a defined period.
- The reaction is stopped, and the cells are lysed.
- Intracellular cAMP levels are quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Dose-response curves are generated, and EC50 values are calculated using non-linear regression.

Summary and Conclusion

ZK-90055 hydrochloride is a β2 adrenergic receptor agonist designed with the innovative "soft drug" approach to maximize local therapeutic effects in the lungs while minimizing systemic exposure and associated side effects. Its development, however, was halted at the preclinical stage, and as a result, detailed public data on its quantitative pharmacological profile and the specifics of its preclinical evaluation are unavailable. The conceptual basis of its design remains a noteworthy strategy in the development of inhaled therapeutics. Further research into similar compounds could build upon the principles underlying the development of ZK-90055.

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References

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